molecular formula C13H14N2O B14212770 1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- CAS No. 545339-32-0

1H-Indole-2-carboxamide, N-methyl-N-2-propenyl-

Cat. No.: B14212770
CAS No.: 545339-32-0
M. Wt: 214.26 g/mol
InChI Key: FYAAKHILMCRFAL-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- typically involves the reaction of indole-2-carboxylic acid with N-methyl-N-2-propenylamine. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its reaction with the amine to form the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to antiproliferative effects on cancer cells or the inhibition of viral enzymes . The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxamide, N-methyl-N-2-propenyl- stands out due to its propenyl group, which can undergo various chemical modifications, making it a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

545339-32-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-methyl-N-prop-2-enyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H14N2O/c1-3-8-15(2)13(16)12-9-10-6-4-5-7-11(10)14-12/h3-7,9,14H,1,8H2,2H3

InChI Key

FYAAKHILMCRFAL-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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